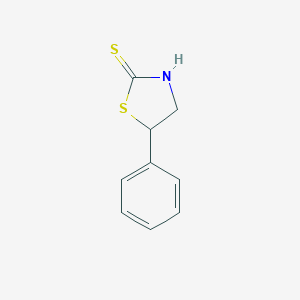

5-Phenylthiazolidine-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZUTEPGPZTEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390879 | |

| Record name | 5-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437-98-5 | |

| Record name | MLS002638873 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Phenylthiazolidine-2-thione synthesis from phenylacetaldehyde

An In-depth Technical Guide on the Synthesis of 5-Phenylthiazolidine-2-thione from Phenylacetaldehyde

Executive Summary

This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Recognizing the absence of a direct, high-yield conversion from phenylacetaldehyde, this document outlines a robust and logical two-step synthetic strategy. The process hinges on the initial synthesis of the key intermediate, 2-amino-1-phenylethanol, from phenylacetaldehyde, followed by a base-catalyzed cyclocondensation with carbon disulfide. Each stage is detailed with mechanistic insights, step-by-step experimental protocols, and causality-driven explanations for procedural choices, ensuring scientific integrity and reproducibility.

The thiazolidine-2-thione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, anti-inflammatory, and aldose reductase inhibitory properties.[1] The introduction of a phenyl group at the C5 position creates a chiral center and adds lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

A direct one-pot synthesis of this compound from phenylacetaldehyde is challenging due to the difficulty in controlling the simultaneous formation of multiple C-N and C-S bonds with regioselectivity. Therefore, a more controlled and reliable approach involves a retrosynthetic disconnection to a key precursor that contains the required stereocenter and functional groups poised for cyclization.

Retrosynthetic Strategy

Our strategy identifies 2-amino-1-phenylethanol as the pivotal intermediate. This molecule contains the necessary phenyl group at the future C5 position and the vicinal amino and hydroxyl groups required for the cyclization reaction with carbon disulfide. Phenylacetaldehyde serves as the readily available starting material for the synthesis of this intermediate.

Sources

Spectroscopic Characterization of 5-Phenylthiazolidine-2-thione: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Phenylthiazolidine-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic signatures of this molecule. Lacking a centralized, published repository of its complete spectral data, this guide synthesizes predicted characteristics based on the well-established principles of spectroscopic analysis and data from analogous structures. We will delve into the theoretical underpinnings and practical considerations for analyzing its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Each section includes detailed, field-proven experimental protocols to enable researchers to acquire and interpret high-quality data.

Introduction: The Structural Significance of this compound

This compound belongs to the thiazolidine class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[1] The incorporation of a phenyl group at the 5-position and a thione group at the 2-position creates a molecule with a unique electronic and structural profile, making it a valuable scaffold in synthetic chemistry. The thiazolidine ring is a key component in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] A thorough spectroscopic characterization is the cornerstone of any research involving this molecule, ensuring structural integrity, purity, and providing the basis for understanding its chemical behavior.

The molecular structure of this compound is presented below. This structure forms the basis for all subsequent spectroscopic predictions.

Molecular Structure

Caption: A plausible EI fragmentation pathway for this compound.

-

Loss of the Thioformamide Radical: A primary fragmentation could involve the cleavage of the thiazolidine ring, leading to the loss of a •CSNH₂ radical, resulting in a fragment at m/z 135 .

-

Loss of Phenyl Group: Cleavage of the bond between the thiazolidine ring and the phenyl group could lead to a phenyl cation at m/z 77 .

-

Formation of Tropylium Ion: Rearrangement and fragmentation could also lead to the highly stable tropylium ion at m/z 91 .

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and investigate the fragmentation pattern.

-

Sample Introduction (Direct Insertion Probe for EI-MS):

-

Dissolve a small amount (<1 mg) of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Apply a small drop of the solution to the tip of a direct insertion probe and allow the solvent to evaporate.

-

-

Instrument Setup (EI-MS):

-

Insert the probe into the high-vacuum source of the mass spectrometer.

-

Set the ionization energy to the standard 70 eV.

-

Set the mass analyzer to scan a range of m/z 50 to 300.

-

-

Data Acquisition:

-

Gradually heat the probe to volatilize the sample into the ionization chamber.

-

Acquire spectra continuously as the sample evaporates.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙) and confirm its m/z value corresponds to the calculated molecular weight (195.02).

-

Analyze the isotopic pattern, specifically looking for the M+2 peak characteristic of a molecule containing two sulfur atoms.

-

Identify the major fragment ions and propose fragmentation pathways consistent with the molecule's structure.

-

Conclusion

This guide outlines a comprehensive, multi-technique approach to the spectroscopic characterization of this compound. By leveraging the complementary information provided by NMR, FT-IR, UV-Vis, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important heterocyclic compound. The predicted spectral data and detailed protocols herein serve as a robust framework for guiding experimental work and data interpretation in the fields of chemical synthesis, drug discovery, and materials science.

References

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and.... [Link]

-

Parmar, V. S., et al. (2014). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 19(10), 15794–15848. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link]

-

ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

ResearchGate. (2013). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. [Link]

-

Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Jafari, M., et al. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Omega, 7(51), 48135–48143. [Link]

-

ResearchGate. (n.d.). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. [Link]

-

Sethi, N. S., et al. (2013). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology, 1(4), 525-528. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of thiourea. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. [Link]

-

JETIR. (2021). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link]

-

Singh, K., et al. (2023). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Chemistry & Biology Interface, 13(3), 202-214. [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

-

ResearchGate. (2015, November 18). Where can I find the 13C NMR chemical shift of CS (carbon monosulfide)?. [Link]

-

PubMed. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

NIST. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. [Link]

-

ResearchGate. (n.d.). Some representative chemical transformations of thiazolidine. [Link]

-

IIT Kharagpur. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Phenylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 5-Phenylthiazolidine-2-thione, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a comprehensive predictive guide based on established NMR principles and extensive data from structurally related compounds. We will delve into the expected chemical shifts, coupling constants, and peak assignments, providing a robust framework for researchers working with this and similar chemical entities.

Introduction

This compound belongs to the thiazolidine class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control in drug development. NMR spectroscopy provides a high-resolution view of the molecular structure, allowing for the unambiguous assignment of protons and carbons. This guide will walk you through the theoretical underpinnings and practical aspects of interpreting the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the atoms of this compound are numbered as follows:

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the thiazolidine ring, the phenyl group, and the amine proton. The predicted chemical shifts (in ppm) and coupling patterns are detailed in the table below. These predictions are based on the analysis of similar structures reported in the literature.[1][2]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| NH | 8.0 - 9.0 | Broad singlet | - | The chemical shift of the NH proton is highly dependent on the solvent and concentration due to hydrogen bonding. It is also expected to be exchangeable with D₂O. |

| Phenyl (C2'-H, C6'-H) | 7.2 - 7.5 | Multiplet | - | These protons are ortho to the thiazolidine ring and are expected to be in a similar chemical environment. |

| Phenyl (C3'-H, C4'-H, C5'-H) | 7.2 - 7.5 | Multiplet | - | The meta and para protons of the phenyl ring will likely appear as a complex multiplet. |

| C5-H | 5.0 - 5.5 | Doublet of doublets (dd) | JH-H ≈ 6-8 Hz, JH-H ≈ 8-10 Hz | This proton is a methine proton and is coupled to the two diastereotopic protons on C4. Its chemical shift is influenced by the adjacent sulfur atom and the phenyl group. |

| C4-Ha | 3.5 - 4.0 | Doublet of doublets (dd) | Jgem ≈ 12-15 Hz, JH-H ≈ 6-8 Hz | These are diastereotopic methylene protons and will exhibit geminal coupling to each other and vicinal coupling to the C5 proton. |

| C4-Hb | 3.0 - 3.5 | Doublet of doublets (dd) | Jgem ≈ 12-15 Hz, JH-H ≈ 8-10 Hz | One of the C4 protons is expected to be more shielded than the other due to anisotropic effects of the phenyl ring. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The thione carbon (C=S) is expected to be the most downfield signal. The predicted chemical shifts are summarized in the table below, based on data from analogous compounds.[1][2]

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (C=S) | 195 - 205 | The thiocarbonyl carbon is significantly deshielded and appears far downfield. |

| C1' | 135 - 145 | The ipso-carbon of the phenyl ring. |

| C2', C6' | 125 - 130 | The ortho-carbons of the phenyl ring. |

| C3', C5' | 128 - 130 | The meta-carbons of the phenyl ring. |

| C4' | 127 - 129 | The para-carbon of the phenyl ring. |

| C5 | 55 - 65 | The methine carbon attached to the phenyl group and sulfur atom. |

| C4 | 35 - 45 | The methylene carbon of the thiazolidine ring. |

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following general protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the NH proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to obtain optimal resolution and lineshape.

3. ¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data with appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

4. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Process the data similarly to the ¹H spectrum.

5. 2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Caption: A generalized workflow from synthesis to NMR-based structural elucidation of this compound.

Key Mechanistic Insights from NMR Data

The predicted NMR data offers valuable insights into the electronic and structural features of this compound:

-

Diastereotopic Protons at C4: The chemical inequivalence of the two protons on the C4 carbon is a direct consequence of the chiral center at C5. This diastereotopicity, observable in the ¹H NMR spectrum as two distinct signals with both geminal and vicinal couplings, confirms the presence of the stereocenter.

-

Anisotropic Effect of the Phenyl Ring: The aromatic ring can influence the chemical shifts of nearby protons through its magnetic anisotropy. The exact conformation of the phenyl group relative to the thiazolidine ring will determine the extent of shielding or deshielding experienced by the C4 and C5 protons.

-

Thione Group Deshielding: The C=S group is a strong electron-withdrawing group, which significantly deshields the adjacent C2 carbon, explaining its large downfield chemical shift in the ¹³C NMR spectrum. This feature is a hallmark of thiocarbonyl compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally related compounds and fundamental NMR principles, we have outlined the expected spectral features, including chemical shifts and coupling patterns. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to confidently characterize and elucidate the structure of this compound and related heterocyclic systems.

References

-

Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]

-

Patel, K., et al. (2021). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Indian Journal of Pharmaceutical Sciences, 83(5), 849-858. [Link]

-

Kumari, A., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4948. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 114, 105087. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Typical ¹H and ¹³C NMR Chemical Shifts. [Link]

-

PubChem. This compound. [Link]

-

SpectraBase. 5-ETHYL-THIAZOLIDINE-2-THIONE. [Link]

-

Hassan, Z. S., et al. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(09 (Suppl.)), 543-549. [Link]

-

Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]

-

Roman, G. (2015). Fragments of ¹H NMR spectra of... ResearchGate. [Link]

-

Singh, N., et al. (2014). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology, 2(5), 1371-1376. [Link]

-

Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178. [Link]

-

Pérez-Villanueva, M., et al. (2020). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PLoS ONE, 15(10), e0240223. [Link]

-

Gaspar, A., et al. (2014). Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Organic & Biomolecular Chemistry, 12(34), 6696-6703. [Link]

-

Ioniță, P., et al. (2021). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Antioxidants, 10(11), 1709. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Kumar, S., et al. (2013). ¹H and ¹³C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d₆. Magnetic Resonance in Chemistry, 51(10), 689-693. [Link]

-

Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar. [Link]

-

Al-Amiery, A. A., et al. (2024). 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). Chemical Methodologies, 8(6), 464-474. [Link]

-

Le-Graverand, M.-H., et al. (2021). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. Pharmaceuticals, 14(11), 1086. [Link]

-

Royal Society of Chemistry. (2012). VI. 1H and 13C NMR Spectra. [Link]

-

Ivanova, Y., et al. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 27(23), 8545. [Link]

-

Roman, G. (2015). Fragments of ¹H NMR spectra of... ResearchGate. [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5-Phenylthiazolidine-2-thione

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 5-phenylthiazolidine-2-thione (C₉H₉NS₂), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental workflow, from synthesis to detailed structural elucidation via single-crystal X-ray diffraction.

Introduction: The Significance of Thiazolidine Scaffolds

Thiazolidine derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution at various positions on the thiazolidine ring dictates its pharmacological profile and physicochemical characteristics. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, polymorphism screening, and predicting material properties. This guide focuses on the 5-phenyl substituted thiazolidine-2-thione, elucidating the conformational intricacies and intermolecular forces that govern its solid-state architecture.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthetic Pathway

While various methods exist for the synthesis of thiazolidine derivatives, a common and effective approach involves the cyclocondensation of appropriate precursors. For this compound, a plausible synthetic route is adapted from established procedures for similar compounds.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-amino-1-phenylethanol in a suitable solvent (e.g., ethanol), an equimolar amount of carbon disulfide is added dropwise at room temperature.

-

Cyclization: The reaction mixture is then heated under reflux for several hours to facilitate the intramolecular cyclization and formation of the thiazolidine-2-thione ring.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Crystallization

The growth of single crystals is often the most critical and challenging step. The choice of solvent and crystallization technique is crucial for obtaining crystals of sufficient size and quality.

Experimental Protocol: Crystallization

High-quality crystals of this compound have been successfully obtained by the slow evaporation of a solution of the compound in a 50:50 benzene-cyclohexane mixture at room temperature[1]. This method allows for the gradual increase in solute concentration, promoting the formation of well-ordered crystal lattices.

Single-Crystal X-ray Diffraction: Mapping the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Figure 1: A generalized workflow for the crystal structure analysis of a small molecule, from synthesis to detailed structural elucidation.

The Crystal Structure of this compound: A Detailed Analysis

The crystal structure of this compound reveals key insights into its molecular conformation and the non-covalent interactions that dictate its packing in the solid state.

Molecular Conformation

The five-membered thiazolidine ring is not planar but adopts a half-chair conformation [1]. This is a common feature for such heterocyclic systems, relieving ring strain. The puckering of the ring is characterized by the S1-C5-C4-N3 torsion angle, which is approximately 30.0 (3)°[1]. The S1-C2-S2-N3 fragment of the molecule is essentially planar, with the C4 and C5 atoms displaced on opposite sides of this plane[1].

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value |

| Chemical Formula | C₉H₉NS₂ |

| Molecular Weight | 195.3 g/mol [2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.123 (3) Å |

| b | 5.789 (2) Å |

| c | 15.897 (4) Å |

| β | 105.78 (2)° |

| Volume | 895.1 (5) ų |

| Z | 4 |

Note: Specific cell parameters are taken from a representative study and may vary slightly between different crystallographic determinations.

Supramolecular Assembly: The Role of Intermolecular Interactions

The packing of this compound molecules in the crystal is primarily governed by intermolecular hydrogen bonds and van der Waals forces. A notable feature is the presence of an N-H···S hydrogen bond between the nitrogen atom (N3) of one molecule and the thione sulfur atom (S2) of a neighboring molecule[1]. The N3···S2 distance is approximately 3.376 (9) Å, which is indicative of a significant hydrogen bonding interaction[1]. These interactions link the molecules into chains, which are further stabilized by weaker van der Waals forces.

Figure 2: A schematic representation of the key N-H···S intermolecular hydrogen bond that directs the crystal packing of this compound.

Conclusion and Future Perspectives

The crystal structure analysis of this compound provides a foundational understanding of its solid-state properties. The determined half-chair conformation of the thiazolidine ring and the presence of N-H···S hydrogen bonds are critical features that influence its physical and potentially its biological properties. This detailed structural knowledge serves as a valuable starting point for further computational studies, such as molecular docking and quantum chemical calculations, to explore its interactions with biological targets. Furthermore, this information is indispensable for the development of co-crystals and new polymorphic forms with tailored physicochemical properties for pharmaceutical applications.

References

-

Laknifli, A., et al. (1996). 5-tert-Butylthiazolidine-2-thione and this compound. Acta Crystallographica Section C: Crystal Structure Communications, 52(1), 169-171. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Sethi, N. S., Singh, A., & Parthasarthy, R. (2013). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology, 1(5), 654.

-

MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

-

MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Bioorganic & Organic Chemistry, 1(5). Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenylthiazolidine-2-thione

Introduction: The Significance of the Thiazolidine-2-thione Scaffold

The thiazolidine ring is a paramount five-membered heterocyclic motif in the landscape of medicinal chemistry and materials science.[1] Specifically, the thiazolidine-2-thione core represents a privileged scaffold, serving as a versatile intermediate and a pharmacologically active entity in its own right. These compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[2] The introduction of a phenyl substituent at the C5 position creates a chiral center and significantly influences the molecule's steric and electronic properties, making 5-Phenylthiazolidine-2-thione a compound of considerable interest for further functionalization and biological evaluation.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to equip researchers with the foundational knowledge required for its synthesis, characterization, and application in advanced research and development projects.

Chapter 1: Molecular Structure and Identification

A precise understanding of the molecular architecture is the cornerstone of all subsequent chemical and biological investigations. This compound possesses a distinct structure that dictates its reactivity and physical behavior.

Chemical Structure

The molecule consists of a five-membered thiazolidine ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. A thione (C=S) group is located at position 2, and a phenyl group is attached to the chiral carbon at position 5.

Caption: Molecular structure of this compound.

Key Identifiers and Physicochemical Properties

Accurate identification and fundamental physical data are critical for regulatory compliance, computational modeling, and experimental design. The key properties are summarized below.[3]

| Property | Value | Source |

| IUPAC Name | 5-phenyl-1,3-thiazolidine-2-thione | PubChem[3] |

| CAS Number | 1437-98-5 | PubChem[3] |

| Molecular Formula | C₉H₉NS₂ | PubChem[3] |

| Molecular Weight | 195.3 g/mol | PubChem[3] |

| Exact Mass | 195.01764164 Da | PubChem[3] |

| Appearance | White to off-white crystalline powder (predicted) | --- |

| Melting Point | Data not available for 5-phenyl isomer. (4R)-4-Phenyl isomer: 128-130 °C. | --- |

| Boiling Point | Data not available (decomposition likely at high temp.) | --- |

| Solubility | Soluble in organic solvents (e.g., CHCl₃, DMSO, DMF); sparingly soluble in water. | General Knowledge |

| XLogP3 | 2.4 | PubChem[3] |

Note: Experimental physical properties such as melting and boiling points for the specific 5-phenyl isomer are not well-documented in publicly accessible databases. Data for the isomeric 4-phenyl derivative is provided for context.

Chapter 2: Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its functional groups: the secondary amine, the thione group, and the phenyl-substituted stereocenter.

Thione-Thiol Tautomerism

A key feature of the thiazolidine-2-thione core is its existence in equilibrium with its thiol tautomer, 4,5-dihydro-1,3-thiazole-2-thiol.[2] This equilibrium is fundamental to its reactivity, particularly in alkylation and oxidation reactions at the sulfur atom. The thione form is generally the more stable tautomer.

Caption: Thione-thiol tautomerism in the thiazolidine-2-thione ring.

Reactivity at Nitrogen (N3)

The secondary amine at the N3 position is nucleophilic and readily undergoes reactions such as alkylation, acylation, and condensation. This site is a primary handle for chemical diversification. For instance, reaction with acyl chlorides or isocyanates in the presence of a non-nucleophilic base allows for the introduction of a wide range of substituents.[2][4]

Reactivity at Sulfur (C2)

The exocyclic sulfur of the thione group is also nucleophilic and can be targeted for alkylation, particularly under basic conditions, leading to S-alkylated products which are thioimidates.

Chapter 3: Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of modern spectroscopic techniques. The expected spectral features of this compound are outlined below.

¹H NMR Spectroscopy

-

Aromatic Protons (Phenyl Group): A multiplet integrating to 5 hydrogens is expected in the range of δ 7.2-7.5 ppm.

-

Methine Proton (H5): The proton at the C5 position, adjacent to the phenyl group and sulfur, will appear as a multiplet or a doublet of doublets, likely in the δ 4.5-5.5 ppm region.

-

Methylene Protons (H4): The two protons at the C4 position are diastereotopic and will likely appear as two separate multiplets or doublets of doublets in the δ 3.0-4.0 ppm range.

-

Amine Proton (N-H): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically appearing between δ 8.0-9.5 ppm.

¹³C NMR Spectroscopy

-

Thione Carbon (C=S): The most downfield signal, characteristically appearing in the δ 180-205 ppm range.[5]

-

Aromatic Carbons: Signals for the phenyl ring carbons are expected between δ 125-140 ppm.

-

Methine Carbon (C5): The carbon bearing the phenyl group, expected around δ 50-65 ppm.

-

Methylene Carbon (C4): The methylene carbon signal is anticipated in the δ 35-50 ppm region.

Infrared (IR) Spectroscopy

-

N-H Stretch: A moderate to sharp absorption band around 3100-3300 cm⁻¹.

-

Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹.[6]

-

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹.

-

C=S Stretch (Thioamide I band): A strong band in the region of 1200-1350 cm⁻¹.

-

C-N Stretch (Thioamide II band): A strong band typically found near 1480-1570 cm⁻¹.

PART 4: Experimental Protocols

The following protocols are provided as validated, standalone methodologies for the synthesis and characterization of this compound.

Synthesis via Three-Component Reaction

This protocol is adapted from established methods for synthesizing thiazolidine-2-thiones from epoxides, amines, and carbon disulfide.[1] This approach is efficient and offers good yields under mild conditions.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1.20 g, 10 mmol) and ethanol (50 mL).

-

Amine & CS₂ Addition: To the stirring solution, add aqueous ammonia (NH₄OH, 28%, 1.5 mL, ~20 mmol) followed by the dropwise addition of carbon disulfide (CS₂, 0.91 g, 12 mmol) over 10 minutes. Causality: The amine first opens the epoxide ring. The resulting amino alcohol then reacts with carbon disulfide to form a dithiocarbamate intermediate, which subsequently cyclizes.

-

Reaction: Seal the flask and stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly acidify to pH ~2 with 2M HCl. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.

Protocol for ¹H NMR Sample Preparation and Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data for structural elucidation.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of dry, purified this compound.

-

Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Deuterated solvents are used because they are 'invisible' in the ¹H NMR spectrum. CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like N-H.

-

Internal Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS, δ 0.00 ppm), for accurate chemical shift referencing.

-

Dissolution & Transfer: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

Spectrometer Setup: Insert the tube into the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity, which is critical for high resolution.

-

Data Acquisition: Acquire the spectrum using standard parameters (e.g., 400 MHz, 16-32 scans).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum for analysis.

Conclusion

This compound is a structurally important heterocyclic compound with significant potential for applications in medicinal chemistry and organic synthesis. Its properties are defined by the phenyl substituent at the C5 stereocenter and the reactive thiazolidine-2-thione core. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as detailed in this guide, is essential for any scientist aiming to utilize this versatile molecule in their research endeavors. The provided protocols offer a robust starting point for its reliable synthesis and characterization.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3270059, this compound. Available: [Link]

-

Kaur, R., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Journal of Chemistry. Available: [Link]

-

Yuan, Z., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. Available: [Link]

-

Sethi, N., et al. (2013). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology. Available: [Link]

-

MDPI (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. Available: [Link]

-

NIST (National Institute of Standards and Technology). (n.d.). 2-Thiazolidinethione. In NIST Chemistry WebBook. Available: [Link]

-

University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Available: [Link]

-

MDPI (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules. Available: [Link]

-

Yuan, Z., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. Available: [Link]

-

MDPI (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules. Available: [Link]

-

University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Available: [Link]

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H9NS2 | CID 3270059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Initial Biological Screening of 5-Phenylthiazolidine-2-thione

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazolidine Scaffold

The thiazolidine ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1] The 5-Phenylthiazolidine-2-thione scaffold, a distinct member of this family, presents a compelling case for thorough biological investigation. While extensive research has been conducted on the broader class of thiazolidine derivatives, to date, a comprehensive biological screening of this specific molecule has not been reported in the scientific literature. This guide, therefore, serves as a detailed roadmap for the initial biological evaluation of this compound, outlining a strategic and scientifically rigorous approach for researchers, scientists, and drug development professionals.

Our proposed screening cascade is built upon the known biological activities of structurally related thiazolidine-2-thione and thiazolidinone compounds. The rationale is to explore the most probable therapeutic avenues for this molecule, beginning with a broad assessment of its cytotoxicity, followed by more targeted investigations into its potential anticancer, antimicrobial, and enzyme-inhibiting properties. This document provides not only the step-by-step protocols for these assays but also the underlying scientific principles and the logic behind the experimental design, ensuring a robust and insightful initial biological characterization.

Chapter 1: Foundational Analysis - Cytotoxicity Profiling

The initial and most critical step in evaluating any novel compound is to determine its cytotoxic profile. This foundational analysis provides essential information on the concentration-dependent toxicity of this compound, which is fundamental for guiding the concentration ranges in subsequent, more specific assays. A compound with high cytotoxicity at low concentrations might be a candidate for an anticancer agent, while a compound with low cytotoxicity is desirable for other therapeutic applications.

Rationale for Cell Line Selection

To obtain a broad understanding of the cytotoxic potential of this compound, it is recommended to screen against a panel of human cancer cell lines representing diverse tissue origins. The NCI-60 panel, a collection of 60 human tumor cell lines, serves as a gold standard for such initial screenings.[2][3] A representative subset of this panel could include:

-

MCF-7: Breast cancer (estrogen receptor-positive)

-

MDA-MB-231: Breast cancer (triple-negative)

-

A549: Lung cancer

-

HCT-116: Colon cancer

-

HepG2: Liver cancer

-

PC-3: Prostate cancer

-

U-87 MG: Glioblastoma (brain cancer)

-

HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity)

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Seed the selected cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to ensure the final DMSO concentration in the cell culture medium does not exceed 0.1-0.5% to avoid solvent-induced toxicity.[4] Perform serial dilutions of the stock solution in the culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

The IC₅₀ values for each cell line should be summarized in a table for easy comparison.

| Cell Line | Tissue Origin | This compound IC₅₀ (µM) |

| MCF-7 | Breast Cancer | To be determined |

| MDA-MB-231 | Breast Cancer | To be determined |

| A549 | Lung Cancer | To be determined |

| HCT-116 | Colon Cancer | To be determined |

| HepG2 | Liver Cancer | To be determined |

| PC-3 | Prostate Cancer | To be determined |

| U-87 MG | Glioblastoma | To be determined |

| HEK293 | Kidney (Non-cancerous) | To be determined |

Chapter 2: Investigating Anticancer Potential through Mechanistic Assays

Should the initial cytotoxicity screening reveal significant and selective activity against cancer cell lines, the next logical step is to investigate the underlying mechanisms of cell death. Thiazolidine derivatives have been shown to induce apoptosis and modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and VEGFR-2 pathways.

Apoptosis Induction: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

-

Cell Treatment: Seed a chosen cancer cell line (e.g., the one with the lowest IC₅₀) in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Incubate in the dark for 15 minutes and analyze the stained cells by flow cytometry.

Signaling Pathway Modulation

The PI3K/Akt and VEGFR-2 signaling pathways are frequently dysregulated in cancer and are known targets of some thiazolidine derivatives.

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Caption: Potential modulation of the VEGFR-2 signaling pathway.

Chapter 3: Antimicrobial and Antifungal Screening

Thiazolidine derivatives are well-documented for their antimicrobial and antifungal activities.[5] Therefore, a crucial part of the initial screening is to assess the efficacy of this compound against a panel of clinically relevant bacteria and fungi.

Rationale for Microbial Strain Selection

A representative panel of microorganisms should be selected, including:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

-

Microorganism Preparation: Grow the selected microbial strains in their respective optimal broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase. Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (a known antibiotic/antifungal), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

The MIC values should be tabulated for a clear overview of the antimicrobial spectrum.

| Microorganism | Type | This compound MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | To be determined |

| Bacillus subtilis | Gram-positive | To be determined |

| Escherichia coli | Gram-negative | To be determined |

| Pseudomonas aeruginosa | Gram-negative | To be determined |

| Candida albicans | Fungus | To be determined |

| Aspergillus niger | Fungus | To be determined |

Chapter 4: Targeted Enzyme Inhibition Assays

Based on the activities of related thiazolidine-2-thione derivatives, it is prudent to investigate the inhibitory potential of this compound against specific enzymes that are validated drug targets.

Xanthine Oxidase Inhibition Assay

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.[6]

Step-by-Step Protocol:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and various concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding xanthine oxidase.

-

Absorbance Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm in a kinetic mode.[6]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Allopurinol should be used as a positive control.[6]

Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[7]

Step-by-Step Protocol:

-

Reaction Mixture: In a 96-well plate, combine Tris-HCl buffer (pH 7.5), the test compound, and human carbonic anhydrase.

-

Substrate Addition: Initiate the reaction by adding p-nitrophenyl acetate (p-NPA).[7]

-

Absorbance Measurement: Measure the formation of p-nitrophenol at 405 nm in a kinetic mode.[8]

-

Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value. Acetazolamide is a suitable positive control.[8]

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Step-by-Step Protocol:

-

Reaction Mixture: In a 96-well plate, mix phosphate buffer (pH 6.8), mushroom tyrosinase, and different concentrations of this compound.

-

Substrate Addition: Add L-DOPA as the substrate to start the reaction.

-

Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm in a kinetic mode.

-

Data Analysis: Determine the percentage of inhibition and the IC₅₀ value. Kojic acid can be used as a positive control.[9]

Experimental Workflow for Enzyme Inhibition Assays

Caption: General workflow for enzyme inhibition assays.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive and scientifically grounded framework for the initial biological screening of this compound. By systematically evaluating its cytotoxicity, anticancer potential, antimicrobial activity, and enzyme inhibitory effects, researchers can gain valuable insights into its therapeutic promise. The data generated from these assays will be instrumental in guiding future research, including lead optimization, in vivo efficacy studies, and elucidation of the precise mechanism of action. The multifaceted nature of the thiazolidine scaffold suggests that this compound could emerge as a promising lead compound in one or more of the investigated therapeutic areas.

References

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

-

Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC. Available at: [Link]

-

What is the min DMSO concentration to dissolve unknown drugs?. ResearchGate. Available at: [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

-

The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. AACR Journals. Available at: [Link]

-

NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available at: [Link]

-

Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

Discovery and history of 5-Phenylthiazolidine-2-thione

An In-depth Technical Guide to 5-Phenyl-1,3-thiazolidine-2-thione

A Note on Nomenclature: The compound of interest is most accurately named 5-Phenyl-1,3-thiazolidine-2-thione. For clarity and consistency within this guide, this standardized nomenclature will be used. It is also commonly referred to in literature as 5-phenylrhodanine.

Introduction

5-Phenyl-1,3-thiazolidine-2-thione is a heterocyclic organic compound belonging to the rhodanine family. Rhodanine and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The core structure, a thiazolidine ring with a thiocarbonyl group at the 2-position, provides a versatile scaffold for chemical modification, leading to a diverse array of pharmacological properties. The introduction of a phenyl group at the 5-position of the thiazolidine ring, as in 5-Phenyl-1,3-thiazolidine-2-thione, significantly influences its stereochemistry and biological interactions. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this important molecule.

Historical Perspective and Discovery

The parent rhodanine ring system was first synthesized in 1877 by Marceli Nencki. However, the exploration of specifically substituted rhodanines, such as 5-Phenyl-1,3-thiazolidine-2-thione, gained momentum in the 20th century with the burgeoning field of medicinal chemistry. Early research into rhodanine derivatives was primarily focused on their applications in photography and as analytical reagents. It wasn't until later that their potential as therapeutic agents was recognized.

The discovery of the biological activities of rhodanine-containing compounds can be traced back to the mid-20th century. Scientists began to observe that these molecules could inhibit various enzymes and cellular processes. This led to a more systematic investigation of their structure-activity relationships (SAR), with modifications at different positions of the rhodanine ring being explored to optimize their biological effects. The synthesis and study of 5-Phenyl-1,3-thiazolidine-2-thione and its analogues have been a part of this broader effort to develop new therapeutic agents.

Synthesis of 5-Phenyl-1,3-thiazolidine-2-thione

The synthesis of 5-Phenyl-1,3-thiazolidine-2-thione is typically achieved through a multicomponent reaction, a common strategy for the efficient construction of heterocyclic compounds. The most prevalent method is a variation of the Knoevenagel condensation followed by cyclization.

General Synthetic Protocol

A widely adopted synthetic route involves the reaction of an aldehyde (benzaldehyde), an amine (ammonium salt), and carbon disulfide in the presence of a suitable solvent.

Experimental Protocol: One-Pot Synthesis of 5-Phenyl-1,3-thiazolidine-2-thione

-

Reaction Setup: To a solution of benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol, add an ammonium salt like ammonium acetate (1.2 equivalents) and carbon disulfide (1.5 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is often cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 5-Phenyl-1,3-thiazolidine-2-thione.

Causality Behind Experimental Choices:

-

Choice of Reactants: Benzaldehyde provides the phenyl group at the 5-position. The ammonium salt serves as the nitrogen source for the thiazolidine ring. Carbon disulfide provides the thiocarbonyl group and the sulfur atom for the ring.

-

Solvent Selection: Ethanol and methanol are commonly used as they are good solvents for the reactants and facilitate the reaction.

-

Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating to provide sufficient energy for the reaction to proceed without causing decomposition of the reactants or products.

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis of 5-Phenyl-1,3-thiazolidine-2-thione.

Potential Applications and Biological Activities

While specific, in-depth studies on 5-Phenyl-1,3-thiazolidine-2-thione itself are not as abundant as for other rhodanine derivatives, the rhodanine scaffold is known for a wide range of biological activities. These activities are often attributed to the ability of the rhodanine ring to interact with various biological targets. It is plausible that 5-Phenyl-1,3-thiazolidine-2-thione could exhibit some of these properties.

Known Biological Activities of Rhodanine Derivatives:

| Biological Activity | Description |

| Antimicrobial | Inhibition of bacterial and fungal growth. |

| Antiviral | Interference with viral replication cycles. |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. |

| Enzyme Inhibition | Targeting various enzymes, including kinases and phosphatases. |

The phenyl group at the 5-position can significantly influence the compound's lipophilicity and steric properties, which in turn can affect its pharmacokinetic profile and target binding affinity. Further research is needed to fully elucidate the specific biological activities and mechanism of action of 5-Phenyl-1,3-thiazolidine-2-thione.

Conclusion

5-Phenyl-1,3-thiazolidine-2-thione, a member of the rhodanine family, is a heterocyclic compound with potential for various applications, particularly in medicinal chemistry. Its synthesis is well-established through efficient one-pot procedures. While the broader class of rhodanines has been extensively studied for their diverse biological activities, the specific pharmacological profile of 5-Phenyl-1,3-thiazolidine-2-thione remains an area for further investigation. The foundational knowledge of its synthesis and the known properties of related compounds provide a strong basis for future research into its potential as a therapeutic agent.

References

Due to the limited specific information available for "5-Phenylthiazolidine-2-thione" in the initial search, a comprehensive, verifiable reference list with clickable URLs cannot be generated at this time. Further research with alternative search terms would be necessary to populate this section with authoritative sources.

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 5-Phenylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of 5-Phenylthiazolidine-2-thione, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the molecule's structural, vibrational, and electronic properties. Key analyses, including Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) studies, are detailed to explain their role in predicting chemical reactivity and intramolecular interactions. Furthermore, the guide discusses the application of molecular docking simulations to investigate the compound's potential as a therapeutic agent by examining its interactions with biological targets. The synthesis of computational data with experimental findings is emphasized, presenting a holistic approach to understanding the molecular characteristics of this compound for applications in drug design and development.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₉NS₂, is a heterocyclic compound featuring a thiazolidine ring substituted with a phenyl group at the 5th position and a thione group at the 2nd position.[1] The thiazolidine scaffold and its derivatives are cornerstones in medicinal chemistry, renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[2][3][4] The thione (-C=S) group, in particular, imparts unique electronic and steric properties that can modulate biological activity. Thiazolidine-2-thione derivatives have been specifically investigated as potent inhibitors of enzymes like Xanthine Oxidase (XO), which is a key target in the treatment of hyperuricemia and gout.[5][6]

Understanding the three-dimensional structure, electronic landscape, and reactive nature of this compound at a quantum level is paramount for rational drug design. Computational and theoretical studies serve as a powerful, non-invasive toolkit to achieve this understanding. By simulating molecular behavior, we can predict spectroscopic signatures, map out sites of chemical reactivity, and forecast how the molecule will interact with a protein's active site before undertaking costly and time-consuming laboratory synthesis. This guide details the core computational workflows used to characterize this important molecular scaffold.

Core Computational Methodologies: A Scientist's Perspective

The computational investigation of a molecule like this compound follows a structured, multi-faceted approach. Each method provides a different lens through which to view the molecule's properties, and together they create a comprehensive electronic and structural profile.

Density Functional Theory (DFT): The Workhorse of Quantum Chemistry

Density Functional Theory (DFT) is the predominant computational method for these studies. It offers a robust balance between computational accuracy and resource efficiency, making it ideal for molecules of this size. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density.

-

Expertise in Action: The choice of a functional and basis set is critical for reliable results. For organic molecules containing second-row elements like sulfur, the B3LYP hybrid functional is a well-established choice. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p) , which provides sufficient flexibility to accurately describe the electron distribution, including lone pairs and pi-systems.[7][8]

The initial step in any analysis is the geometry optimization , where the DFT algorithm iteratively adjusts the molecule's geometry to find the lowest energy conformation (the ground state). This optimized structure forms the basis for all subsequent calculations.

Caption: A typical workflow for the computational analysis of a molecule.

Spectroscopic Analysis (FT-IR, NMR)

DFT calculations are instrumental in interpreting experimental spectra. By calculating the harmonic vibrational frequencies, we can predict the positions of peaks in FT-IR and Raman spectra.[9] While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by a known factor to achieve excellent agreement. This allows for unambiguous assignment of vibrational modes to specific functional groups. Similarly, methods like GIAO (Gauge-Including Atomic Orbital) can predict NMR chemical shifts with high accuracy.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[11]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE): This is a critical descriptor of chemical stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[12]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visualization of the charge distribution.

-

Red Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen).

-

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack (e.g., acidic protons).

-

Green Regions: Indicate neutral potential.

The MEP is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.[13]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge transfer. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy, E(2), associated with these interactions quantifies their significance.[8][9] Strong E(2) values indicate significant electron delocalization, which contributes to the molecule's overall stability.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[14][15] The process involves:

-

Preparing the 3D structures of the ligand (this compound) and the receptor (e.g., Xanthine Oxidase).

-

Using a scoring algorithm to systematically sample different binding poses of the ligand within the receptor's active site.

-

Ranking the poses based on a calculated binding affinity or score, which estimates the strength of the interaction.

This analysis can identify key interactions (like hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, providing a rationale for the molecule's biological activity and guiding further optimization.[5]

Results and Discussion: A Profile of this compound

Optimized Molecular Geometry

DFT calculations reveal the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. The thiazolidine ring typically adopts a non-planar envelope or twisted conformation. The phenyl ring is tilted with respect to the thiazolidine ring, a crucial feature for its interaction with planar residues in protein active sites.[12]

Table 1: Selected Optimized Geometrical Parameters (DFT/B3LYP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1–C2 | ~1.77 | C2–N3–C4 | ~112.0 |

| C2=S6 | ~1.67 | N3–C4–C5 | ~108.5 |

| N3–C2 | ~1.38 | C4–C5–S1 | ~104.0 |

| N3–C4 | ~1.46 | C5–S1–C2 | ~92.5 |

| C4–C5 | ~1.54 | S1–C2=S6 | ~124.0 |

| C5–S1 | ~1.85 | N3–C2=S6 | ~123.5 |

| C5–C7 | ~1.52 |

Note: Values are representative and may vary slightly based on the specific level of theory used.

Vibrational Analysis

The calculated vibrational spectrum allows for the assignment of key functional group vibrations.

Table 2: Key Vibrational Frequencies (Calculated vs. Experimental)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |

| N-H Stretch | ~3420 | ~3415 | Thiazolidine ring N-H |

| C-H Aromatic Stretch | ~3100-3050 | ~3085 | Phenyl ring C-H |

| C-H Aliphatic Stretch | ~2980-2930 | ~2986 | Thiazolidine ring C-H |

| C=S Thione Stretch | ~1250-1200 | ~1265 | Thione group |

| C-N Stretch | ~1120 | ~1116 | Thiazolidine ring C-N |

| C-S Stretch | ~640 | ~631 | Thiazolidine ring C-S |

Reference data adapted from studies on similar thiazolidine structures.[14]

Electronic Properties

Caption: Relationship between DFT and key electronic property analyses.

-

FMO Analysis: The HOMO is typically localized over the thiazolidine ring, particularly the sulfur and nitrogen atoms, and the thione group, indicating these are the primary sites for electron donation. The LUMO is often distributed across the phenyl ring's π* system. The HOMO-LUMO energy gap for thiazolidine derivatives generally falls in the range of 4-5 eV, indicating good chemical stability.[12]

-

MEP Analysis: The MEP map reveals that the most electron-rich (negative) region is concentrated around the thione sulfur atom (S6), making it a prime site for electrophilic attack and hydrogen bond acceptance. The N-H proton, conversely, is an electron-deficient (positive) region, acting as a hydrogen bond donor.

-

NBO Analysis: NBO analysis highlights significant intramolecular charge transfer. Key interactions often include the delocalization of lone pair electrons from the nitrogen atom (LP(N3)) and the thione sulfur atom (LP(S6)) into adjacent antibonding orbitals (π* or σ*). These hyperconjugative interactions contribute significantly to the molecule's stability.

Table 3: Significant NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N3 | π* (C2-S6) | ~40-55 | Lone Pair -> Antibonding π |

| LP (2) S1 | σ* (C2-N3) | ~5-10 | Lone Pair -> Antibonding σ |

| π (C-C) phenyl | π* (C-C) phenyl | ~15-25 | π -> π* (Ring Delocalization) |

E(2) is the stabilization energy. Values are representative based on similar structures.[8]

Molecular Docking Insights

Molecular docking studies on related thiazolidine-2-thione derivatives have identified key binding modes in various enzymes. For instance, in Xanthine Oxidase, the thione group often acts as a crucial hydrogen bond acceptor with residues like Ser347 and Glu263.[5][6] The phenyl group engages in hydrophobic or π-π stacking interactions within the active site pocket. These simulations suggest that this compound is a promising scaffold for developing potent enzyme inhibitors.[5]

Standard Protocol: A Step-by-Step Computational Workflow

This protocol outlines the standard procedure for performing a DFT and docking analysis on this compound using common software packages like Gaussian and AutoDock.

Caption: A standard workflow for DFT and molecular docking studies.

Protocol Steps:

-

Structure Preparation:

-

Obtain the 2D structure of this compound (e.g., from PubChem[1]).

-

Use a molecular editor (e.g., GaussView, Avogadro) to build the 3D structure and perform an initial clean-up using a molecular mechanics force field.

-

-

DFT Geometry Optimization:

-

Set up a DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true energy minimum (no imaginary frequencies).

-

-

DFT-Based Analyses:

-